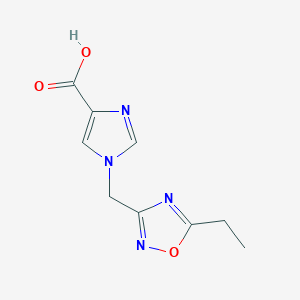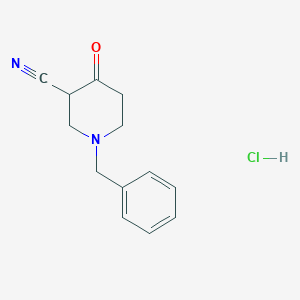![molecular formula C8H4F2INO2 B11782553 2-(Difluoromethoxy)-6-iodobenzo[d]oxazole](/img/structure/B11782553.png)
2-(Difluoromethoxy)-6-iodobenzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)-6-iodobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of a difluoromethoxy group and an iodine atom attached to a benzoxazole ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-6-iodobenzo[d]oxazole typically involves the formation of the oxazole ring followed by the introduction of the difluoromethoxy and iodine substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminophenol with a suitable aldehyde can form the benzoxazole ring, which can then be further functionalized .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of metal catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, palladium-catalyzed cross-coupling reactions are often employed to introduce the iodine substituent .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethoxy)-6-iodobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form different oxazole derivatives.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to introduce various substituents.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as iodosobenzene for oxidation reactions.
Nucleophiles: For substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can have different functional groups depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethoxy)-6-iodobenzo[d]oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of materials with specific properties, such as fluorescence.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethoxy)-6-iodobenzo[d]oxazole involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s ability to interact with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect various biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Difluoromethoxy)benzoxazole
- 6-Iodobenzoxazole
- 2-(Methoxy)-6-iodobenzoxazole
Uniqueness
2-(Difluoromethoxy)-6-iodobenzo[d]oxazole is unique due to the presence of both the difluoromethoxy and iodine substituents. This combination of functional groups can enhance the compound’s reactivity and biological activity compared to similar compounds .
Eigenschaften
Molekularformel |
C8H4F2INO2 |
|---|---|
Molekulargewicht |
311.02 g/mol |
IUPAC-Name |
2-(difluoromethoxy)-6-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C8H4F2INO2/c9-7(10)14-8-12-5-2-1-4(11)3-6(5)13-8/h1-3,7H |
InChI-Schlüssel |
CHLNKZHKMSRWDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1I)OC(=N2)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-amino-4-(4-methoxyphenyl)-N-(2-nitrophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11782471.png)
![(4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11782473.png)





![2-(2-Chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid](/img/structure/B11782521.png)





